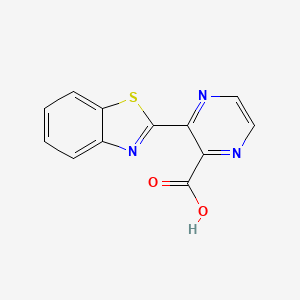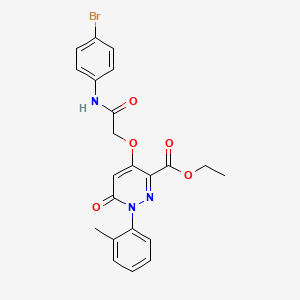![molecular formula C21H25N3O B2645008 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide CAS No. 1788830-89-6](/img/structure/B2645008.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide, also known as JNJ-63533054, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research into similar compounds, such as N-(pyridin-2-ylmethyl)benzamide derivatives, provides insights into the crystal structure, which is crucial for understanding the compound's physical properties and interactions with other molecules. These studies highlight the orientation of different rings in the molecules and their inclinations, which are essential in drug design and material science (Artheswari, Maheshwaran, & Gautham, 2019).
Reductive Cleavage Studies
The reductive cleavage of aromatic carboxamides is significant in organic synthesis and pharmaceutical chemistry. Studies on related compounds reveal that certain N-benzyl carboxamides undergo regiospecific cleavage under mild conditions, forming protected amines. Such reactions are fundamental in synthesizing a wide range of organic molecules and could be relevant to modifying or understanding the reactivity of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(tert-butyl)benzamide (Ragnarsson, Grehn, Maia, & Monteiro, 2001).
Lithiation and Substitution Studies
The control over the site of lithiation in pyridine derivatives is crucial for creating functionalized molecules for various applications. Studies demonstrate the specific lithiation and subsequent reaction with electrophiles, leading to substituted derivatives. Such methodologies could be applicable in synthesizing and modifying compounds like this compound for specific purposes (Smith, El‐Hiti, Alshammari, & Fekri, 2013).
Photocatalytic Degradation Studies
The photocatalytic degradation of pyridine, a core structure in many complex molecules, is essential in environmental chemistry for pollutant breakdown. Research into the kinetics and products of pyridine degradation under photocatalytic conditions provides insights into the chemical behavior of pyridine-based compounds in environmental settings (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Synthesis and Characterization of Polyamides
Studies on the synthesis and properties of polyamides derived from various aromatic compounds, including those with tert-butyl groups, offer valuable information on material properties like solubility, thermal stability, and film-forming ability. Such information could be relevant when considering the potential material applications of this compound or its derivatives (Hsiao, Yang, & Chen, 2000).
Propiedades
IUPAC Name |
4-tert-butyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-21(2,3)18-9-7-17(8-10-18)20(25)23-13-5-14-24-15-11-16-6-4-12-22-19(16)24/h4,6-12,15H,5,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXDUUXDBCKZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2644925.png)

![3-(4-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2644927.png)
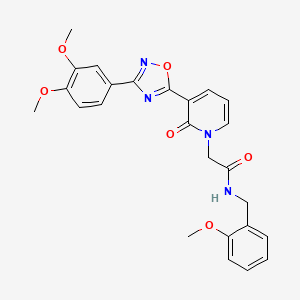
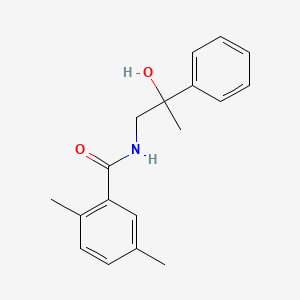
![2-[2-(4-Methoxyanilino)vinyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2644934.png)
![2-[(4-propoxybenzyl)thio]-1H-benzimidazole](/img/structure/B2644937.png)
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2644938.png)
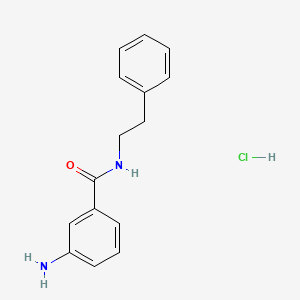
![4-Methoxy-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2644940.png)
